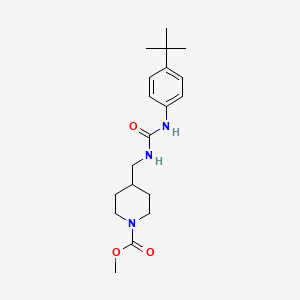

Methyl 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a methyl carboxylate group at the 1-position, a ureido linker, and a 4-(tert-butyl)phenyl substituent. Its synthesis likely involves Boc-protection strategies and ureido coupling, similar to related compounds .

Properties

IUPAC Name |

methyl 4-[[(4-tert-butylphenyl)carbamoylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3/c1-19(2,3)15-5-7-16(8-6-15)21-17(23)20-13-14-9-11-22(12-10-14)18(24)25-4/h5-8,14H,9-13H2,1-4H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQWROGEFBKYDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Ureido Group: This step involves the reaction of the piperidine derivative with an isocyanate, such as 4-(tert-butyl)phenyl isocyanate, under controlled conditions to form the ureido linkage.

Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the ureido group, potentially converting it to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the ureido group.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Therapeutic Applications

Cancer Treatment

Recent studies have highlighted the compound's role as a selective inhibitor of cyclin-dependent kinases (CDKs), specifically CDK12 and CDK13. These kinases are crucial in cell cycle regulation and transcriptional control, making them significant targets in cancer therapy. For instance, ZLC491, a derivative of the compound, demonstrated a degradation efficiency of 74% and 84% against CDK12 and CDK13, respectively, in MDA-MB-231 breast cancer cells treated at a concentration of 0.3 μM for 15 hours . This suggests that compounds similar to methyl 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)piperidine-1-carboxylate could be developed into effective anticancer agents.

Neurodegenerative Diseases

The compound's structural features make it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's. Research indicates that related compounds can exhibit protective activity in astrocytes stimulated with amyloid beta, which is implicated in Alzheimer's pathology . The ability to modulate neuroinflammation and neuronal survival presents a promising avenue for further investigation.

The biological activity of this compound is characterized by its interaction with various biological targets:

- Protein Arginine Methyltransferases (PRMTs) : Compounds related to this structure have been identified as inhibitors of PRMTs, which are involved in numerous cellular processes including gene expression and signal transduction . The selectivity of these compounds against specific PRMTs can be crucial for developing targeted therapies.

- Cell Cycle Regulation : As noted earlier, the compound's ability to inhibit CDKs positions it as a potential therapeutic agent in managing cancers characterized by dysregulated cell cycle progression.

Case Studies

Several case studies have explored the efficacy and safety profiles of compounds similar to this compound:

- Study on Breast Cancer Cells : A study demonstrated that treatment with ZLC491 resulted in significant apoptosis in triple-negative breast cancer cells, indicating its potential as a therapeutic agent .

- Neuroprotective Effects : Another study reported that derivatives exhibited moderated protective activity in models of neurodegeneration, suggesting possible applications in treating Alzheimer's disease .

Mechanism of Action

The mechanism by which Methyl 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)piperidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function. The tert-butyl phenyl moiety can enhance

Biological Activity

Methyl 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)piperidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring, a ureido linkage, and a tert-butyl phenyl group. Its molecular formula is , with a molecular weight of approximately 302.42 g/mol. The presence of the tert-butyl group enhances the lipophilicity of the compound, which is crucial for its interaction with biological membranes and targets.

The biological activity of this compound primarily arises from its ability to interact with specific biological targets:

- Ureido Group Interactions : The ureido moiety can form hydrogen bonds with various biomolecules, potentially influencing enzyme activity or receptor binding.

- Piperidine Ring Functionality : The piperidine structure allows for interactions with neurotransmitter receptors and other proteins, possibly modulating their functions.

- Tert-butyl Phenyl Moiety : This group may enhance the compound's binding affinity to target sites due to increased hydrophobic interactions.

Anticancer Potential

Research indicates that this compound serves as an intermediate in the synthesis of Vandetanib, a drug used in cancer therapy. Vandetanib functions as a tyrosine kinase inhibitor, targeting pathways involved in tumor growth and angiogenesis. The structural similarity suggests that this compound may exhibit similar anticancer properties through modulation of signaling pathways associated with cell proliferation and survival .

Enzyme Inhibition Studies

Preliminary studies suggest that compounds containing ureido linkages can act as enzyme inhibitors. For instance, the interaction of this compound with specific enzymes involved in metabolic pathways could lead to therapeutic applications in diseases characterized by dysregulated metabolism .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit selective inhibition against certain cancer cell lines, indicating potential for further development into anticancer agents.

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the piperidine ring or ureido group can significantly alter biological activity, suggesting avenues for optimizing efficacy and selectivity .

- Pharmacokinetics : Investigations into the pharmacokinetic profile reveal that compounds similar to this compound possess favorable absorption and distribution characteristics, essential for therapeutic efficacy .

Synthesis

The synthesis of this compound involves several steps:

- Formation of Piperidine Ring : Typically synthesized via hydrogenation or cyclization methods.

- Ureido Group Introduction : Achieved through reaction with isocyanates under controlled conditions.

- Esterification : Finalized by esterifying the carboxylic acid with methanol using an acid catalyst .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring, carboxylate groups, and piperidine modifications. These changes influence molecular weight, solubility, and reactivity:

- Lipophilicity : The tert-butyl group in the target compound increases hydrophobicity compared to trifluoromethyl (10d, 10e) or chlorophenyl (10f) substituents .

- Solubility: Analogs with polar groups (e.g., amino-pyridinyl in ) exhibit higher aqueous solubility than the target compound.

- Synthetic Efficiency : Ethyl carboxylate derivatives (e.g., 10d–10f) show high yields (89–93%), suggesting robust coupling reactions , while piperidine alkylation (e.g., 3b) achieves 86% yield .

Q & A

Q. What are the standard synthetic protocols for Methyl 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)piperidine-1-carboxylate, and how can purity be optimized?

The synthesis involves multi-step reactions:

Piperidine Ring Formation : Cyclization of precursors under reflux conditions, often using solvents like dichloromethane or tetrahydrofuran (THF) with bases such as triethylamine .

Ureido Group Introduction : Reaction of the piperidine intermediate with 4-(tert-butyl)phenyl isocyanate or derivatives under amide bond-forming conditions (e.g., carbodiimide coupling reagents like EDC/HOBt) .

Esterification : Methyl ester formation via reaction with methyl chloroformate or similar reagents .

Q. Optimization Strategies :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield Improvement : Control reaction temperatures (0–25°C for sensitive steps) and use anhydrous solvents to minimize side reactions .

Q. What safety precautions are critical when handling this compound, given limited toxicity data?

Handling Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or solvent-based steps .

- Storage : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group .

- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste, and avoid water jets to prevent aerosolization .

Q. Contradictions in Safety Data :

Q. Which analytical techniques are essential for characterizing this compound?

Core Methods :

- NMR Spectroscopy : Confirm piperidine ring conformation (δ 1.2–3.5 ppm for methylene/methyl groups) and ureido NH protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS expected [M+H]⁺ ~432.5 g/mol (C₂₁H₃₂N₃O₃⁺) .

- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (retention time ~8–10 min at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental spectral data for this compound?

Case Study : If NMR shows unexpected splitting in the piperidine region (e.g., δ 3.8 ppm), consider:

Conformational Analysis : Use density functional theory (DFT) to model chair vs. boat conformations of the piperidine ring .

Dynamic Effects : Variable-temperature NMR to detect ring-flipping kinetics .

Impurity Identification : LC-MS/MS to trace minor byproducts (e.g., incomplete ureido coupling) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in drug discovery?

Methodology :

Analog Synthesis : Modify the tert-butyl group (e.g., replace with CF₃ or cyclopropyl) to assess steric/electronic effects .

Biological Assays : Screen analogs against target receptors (e.g., GPCRs) using radioligand binding or functional cAMP assays .

Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to proteins like carbonic anhydrase .

Q. Key Findings :

- Piperidine Rigidity : Conformational restriction via sp³ hybridization enhances selectivity for aminergic receptors .

- Ureido Linker : Critical for hydrogen bonding with catalytic residues (e.g., in kinase targets) .

Q. How can in silico models address gaps in toxicity and metabolic profiling for this compound?

Approaches :

ADMET Prediction : Tools like SwissADME or ProTox-II to estimate permeability (LogP ~3.2), CYP450 inhibition risks, and hepatotoxicity .

Metabolite Identification : Use GLORY or Meteor Nexus to predict Phase I/II metabolites (e.g., ester hydrolysis to carboxylic acid) .

Contradiction Management : Cross-validate in vitro (hepatocyte assays) if models conflict (e.g., predicted mutagenicity vs. Ames test results) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.